molecular formula C12H16ClN B12446716 3-[(2-Chlorophenyl)methyl]piperidine

3-[(2-Chlorophenyl)methyl]piperidine

Cat. No.: B12446716
M. Wt: 209.71 g/mol
InChI Key: IUBGLJZJXSXGHK-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]piperidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Piperidine is a fundamental scaffold in the production of pharmaceuticals, present in a wide range of biologically active molecules and FDA-approved drugs . This specific compound, featuring a 2-chlorobenzyl substitution, serves as a valuable building block for researchers developing novel therapeutic agents. Piperidine-based compounds are extensively investigated for their anticancer properties . Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) by modulating crucial signaling pathways such as PI3k/Akt and NF-κB . The piperidine nucleus is a key structural component in various research compounds that have shown promising cytotoxic activity against diverse cancer cell lines, including breast, prostate, and colon cancers . Beyond oncology, the piperidine scaffold is utilized in research targeting a spectrum of therapeutic areas. This includes the development of antiviral, antimicrobial, anti-inflammatory, and anti-allergic agents . The structural versatility of piperidine allows for synthetic modifications, making it a core structure for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]piperidine

InChI

InChI=1S/C12H16ClN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

IUBGLJZJXSXGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Structural Characteristics and General Considerations

3-[(2-Chlorophenyl)methyl]piperidine features a six-membered piperidine ring with a 2-chlorobenzyl group attached at the carbon-3 position. The molecular formula is C₁₂H₁₆ClN, with a molecular weight of approximately 209.72 g/mol. The synthesis of this compound requires consideration of regioselectivity at the 3-position of the piperidine ring and the preservation of the chlorine substituent on the phenyl ring during reaction conditions.

Direct Synthesis Approaches

Nucleophilic Substitution Methods

One of the primary methods for synthesizing 3-[(2-Chlorophenyl)methyl]piperidine involves nucleophilic substitution reactions, particularly with appropriate piperidine derivatives and 2-chlorobenzyl halides.

From 3-Metalated Piperidines

This approach involves the reaction of 3-lithiated or 3-magnesiated piperidine derivatives with 2-chlorobenzyl halides. The metalation typically occurs using strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).

Procedure Overview:

  • Protection of the piperidine nitrogen (typically as a carbamate)
  • Metalation at the 3-position using LDA at low temperature (-78°C)
  • Reaction with 2-chlorobenzyl bromide or chloride
  • Deprotection of the nitrogen to yield the target compound

Reaction Conditions:

  • Temperature: -78°C to room temperature
  • Solvents: Tetrahydrofuran (THF) or diethyl ether
  • Reaction time: 2-6 hours for metalation; 2-12 hours for alkylation
  • Yield: Typically 45-65%
Via N-Protected 3-Hydroxypiperidine

This method utilizes 3-hydroxypiperidine as a starting material, with the hydroxy group converted to a leaving group (such as mesylate or tosylate) followed by displacement with 2-chlorobenzyl organometallic reagents.

Key Reaction Steps:

N-protected-3-hydroxypiperidine → N-protected-3-mesyloxypiperidine → 3-[(2-Chlorophenyl)methyl]piperidine

Reductive Amination Approaches

Reductive amination represents another viable approach, particularly starting from appropriate ketones or aldehydes.

Method Details:

  • Reaction of a 3-formylpiperidine derivative with 2-chlorobenzylmagnesium bromide
  • Reduction of the resulting secondary alcohol
  • Deprotection if necessary

Typical Conditions:

  • Grignard reaction: -20°C to 0°C in THF
  • Reduction: H₂/Pd-C or NaBH₄/TFA
  • Yields: 50-70% overall after purification

Ring-Forming Reactions

Intramolecular Cyclization Methods

These approaches involve forming the piperidine ring with the 2-chlorobenzyl group already in place at what will become the 3-position.

[3+3] Annulation Approach

Based on strategies reported by Harrity and colleagues, this method involves a formal [3+3] cycloaddition reaction.

Reaction Scheme:

  • Preparation of an aziridine precursor
  • Reaction with a palladium-trimethylenemethane (Pd-TMM) complex
  • Formation of 3-substituted piperidine derivatives
Monosubstituted aziridines + Pd-TMM complex → 3-substituted-5-methylene piperidines → 3-[(2-Chlorophenyl)methyl]piperidine

Yield Range: 65-85% for the cycloaddition step

Ring-Closing Metathesis

This approach, adapted from Sun's methodology, involves:

  • Allylation of a suitable precursor
  • N-allylation to form a secondary amine
  • Ring-closing metathesis to form the piperidine ring
  • Regioselective reduction or modification to introduce the 2-chlorobenzyl group

Catalyst Systems:

  • Grubbs 1st or 2nd generation catalyst
  • Reaction conditions: DCM, reflux, 12-24 hours
  • Yields: 75-92% for the RCM step

Radical Cyclization Methods

Radical cyclization offers another pathway to the desired compound, as demonstrated by Shipman's work with 2-methylene-N-substituted aziridines.

Key Steps:

  • Preparation of aziridine precursors from aminoalcohols
  • Radical rearrangement using tri-n-butyltin hydride and AIBN
  • 5-exo-trig cyclization followed by ring opening

Typical Reaction Parameters:

  • Solvent: Benzene or toluene
  • Temperature: 80-110°C
  • Initiator: AIBN
  • Radical source: Bu₃SnH
  • Reaction time: 3-6 hours

Comparative Analysis of Synthetic Routes

Table 1 presents a comparative analysis of the primary synthetic routes to 3-[(2-Chlorophenyl)methyl]piperidine.

Synthetic Approach Key Reagents Reaction Conditions Approximate Yield (%) Advantages Limitations
3-Metalated piperidines LDA, 2-chlorobenzyl halide THF, -78°C to RT, 4-18h 45-65 Direct approach, scalable Requires cryogenic conditions
Via 3-hydroxypiperidine MsCl, Et₃N, organometallic reagents DCM, 0°C to RT, 6-24h 40-60 Versatile starting material Multiple steps, moderate yields
[3+3] Annulation Aziridines, Pd(0), TMM precursor Toluene, 80-100°C, 12-24h 65-85 High regioselectivity Complex precursor synthesis
RCM approach Allyl substrates, Grubbs catalyst DCM, reflux, 12-24h 50-75 (overall) Versatile methodology Multiple steps required
Radical cyclization Aziridines, Bu₃SnH, AIBN Benzene, 80°C, 3-6h 55-70 Unique bond formation Toxicity of tin reagents

Optimization Strategies for Laboratory Synthesis

Solvent Effects

The choice of solvent significantly impacts the efficiency of synthesis for 3-[(2-Chlorophenyl)methyl]piperidine. Studies have shown that ethereal solvents (THF, diethyl ether) generally provide better yields for organometallic reactions, while halogenated solvents (DCM, chloroform) are preferable for certain substitution reactions.

Solvent Comparison Data:

  • THF: 60-65% yield for metalation/alkylation
  • Diethyl ether: 55-60% yield
  • Toluene: 45-55% yield
  • DMF: 30-40% yield (with significant side products)

Temperature and Reaction Time Optimization

The critical steps in synthesizing 3-[(2-Chlorophenyl)methyl]piperidine are often temperature-sensitive, particularly the metalation and alkylation steps.

Temperature Effects:

  • Metalation at -78°C: 60-65% yield
  • Metalation at -40°C: 45-50% yield (with side products)
  • Metalation at 0°C: <30% yield (significant side reactions)

For cyclization reactions, heating conditions also require careful optimization:

Table 2: Effect of Temperature on Ring-Closing Metathesis Yield

Temperature (°C) Time (h) Catalyst Loading (mol%) Isolated Yield (%)
25 48 5 45
40 24 5 65
60 12 5 78
80 6 5 72
100 3 5 55

Advanced Synthetic Methodologies

Asymmetric Synthesis Approaches

For applications requiring stereochemically defined 3-[(2-Chlorophenyl)methyl]piperidine, asymmetric synthesis methods have been developed, drawing from techniques used for related compounds.

Key Methods:

  • Chiral auxiliary-directed metalation
  • Asymmetric hydrogenation of unsaturated precursors
  • Enzymatic resolution of racemic mixtures

Stereochemical Control Elements:

  • Chiral ligands for transition metal catalysts
  • Chiral auxiliaries on nitrogen
  • Face-selective additions to prochiral intermediates

Catalytic Methods

Modern catalytic approaches offer improved efficiency for the synthesis of 3-[(2-Chlorophenyl)methyl]piperidine.

Notable Catalytic Systems:

  • Palladium-catalyzed C-H activation and functionalization
  • Ruthenium catalysts for ring-closing metathesis
  • Copper-catalyzed click chemistry for precursor assembly

Procedure Example:
C-H activation at the 3-position of N-protected piperidine using palladium acetate, followed by cross-coupling with 2-chlorobenzyl bromide:

  • N-protected piperidine (1.0 equiv)
  • Pd(OAc)₂ (5 mol%)
  • Phosphine ligand (10 mol%)
  • 2-Chlorobenzyl bromide (1.2 equiv)
  • Base (K₂CO₃, 2.0 equiv)
  • Solvent: Toluene
  • Temperature: 100-120°C
  • Time: 12-24 hours
  • Yield: 55-75%

Practical Considerations for Scale-Up

Purification Strategies

Efficient purification of 3-[(2-Chlorophenyl)methyl]piperidine is critical for obtaining high-quality material. Based on approaches used for similar compounds, the following methods are recommended:

Table 3: Purification Method Comparison

Purification Method Recovery (%) Purity (%) Advantages Limitations
Column chromatography (silica, hexane/EtOAc) 85-90 >95 High purity Solvent intensive, time-consuming
Acid-base extraction 75-85 90-95 Scalable, economical Multiple steps required
Recrystallization (EtOH/water) 60-75 >98 Highest purity Lower recovery, substrate dependent
Distillation (vacuum) 70-80 90-95 Scalable High energy requirement, thermal stability concerns

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and synthesis methods:

Compound Name Structural Features Biological Activity Synthesis Method References
3-[(2-Chlorophenyl)methyl]piperidine Piperidine with 2-chlorobenzyl at C3 Potential CNS activity (inferred) Alkylation of piperidine derivative
Paroxetine Hydrochloride Piperidine with benzodioxol and fluorophenyl SSRI antidepressant Multi-step synthesis
(R)-9b (Radioligand) 2-Chlorobenzyl, fluorospiro, propanamide NOP receptor ligand (Ki = 1.2 nM) Chiral HPLC resolution
DMPI Piperidin-4-yl with indole and dimethylphenyl MRSA synergist with carbapenems High-throughput screening
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride Chloro-fluoro-benzyloxymethyl substituent Undisclosed (structural analog) Alkylation/etherification
3-[5-(2-Chlorobenzyl)-oxazol-2-yl]piperidine hydrochloride Oxazole ring with 2-chlorobenzyl Undisclosed (heterocyclic variant) Cyclocondensation

Key Research Findings

Pharmacological Targets and Selectivity
  • NOP Receptor Ligands (R)-9b and (R)-10b: These analogs share the 2-chlorobenzyl group but incorporate fluorospiro and methylpropanamide moieties. Their high binding affinity (Ki < 2 nM for NOP receptors) and stereochemical purity (>99% ee via chiral HPLC) highlight the importance of substituents and chirality in receptor selectivity .
  • Paroxetine Hydrochloride : Substitution at C3/C4 with benzodioxol and fluorophenyl groups shifts activity toward serotonin reuptake inhibition (SSRI), demonstrating how electronic effects (e.g., fluorine) modulate target engagement .
Antimicrobial Activity
  • DMPI and CDFII : These piperidine-indole hybrids exhibit synergism with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting that bulky aromatic substituents (e.g., dimethylphenyl) enhance antimicrobial efficacy .
Physicochemical Properties

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